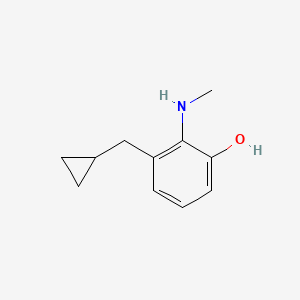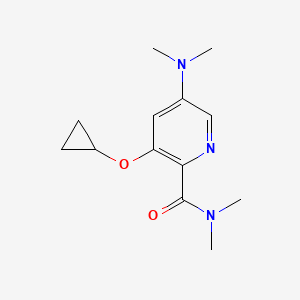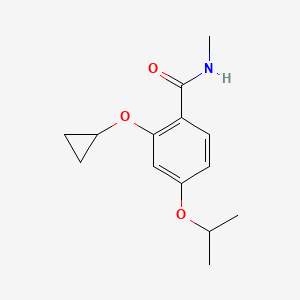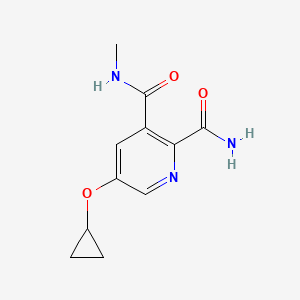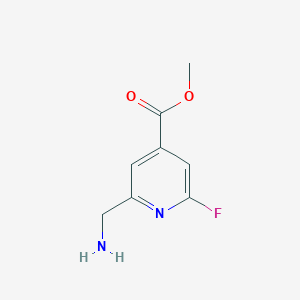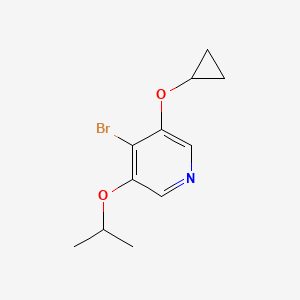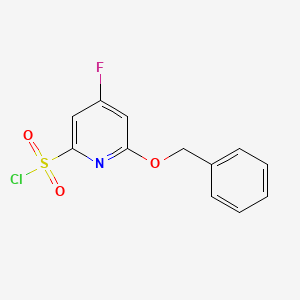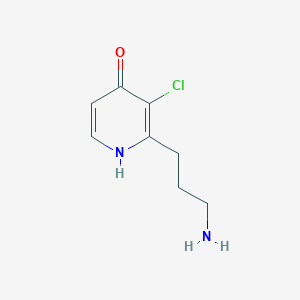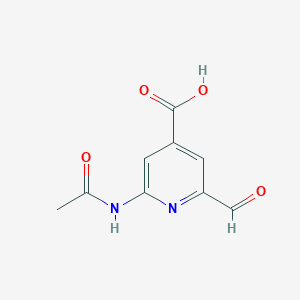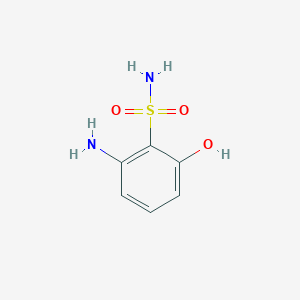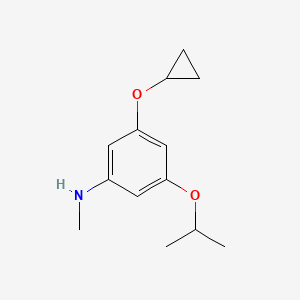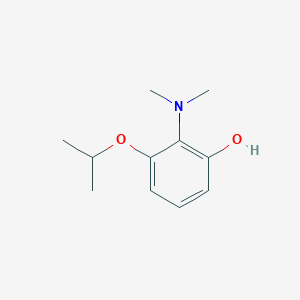
4-Cyclopropoxy-3-isopropyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-isopropyl-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a cyclopropoxy group at the fourth position, an isopropyl group at the third position, and a nitro group at the fifth position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-5-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-cyclopropoxy-3-isopropylpyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Another synthetic route involves the cyclopropanation of 3-isopropyl-5-nitropyridine. This reaction can be achieved using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions are optimized to promote the formation of the cyclopropoxy group at the fourth position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and cyclopropanation processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, may be employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-isopropyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups. Common reagents for substitution reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or organometallic reagents in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or other oxidation products.
Reduction: Formation of 4-cyclopropoxy-3-isopropyl-5-aminopyridine.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-isopropyl-5-nitropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-5-nitropyridine involves its interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s biological effects. The cyclopropoxy and isopropyl groups may also contribute to the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-isopropyl-5-nitropyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methyl-5-nitropyridine: This compound has a methyl group instead of an isopropyl group at the third position. The presence of the methyl group may result in different chemical and biological properties.
4-Cyclopropoxy-3-isopropyl-5-aminopyridine: This compound has an amino group instead of a nitro group at the fifth position. The amino group can undergo different chemical reactions and may exhibit different biological activities.
4-Cyclopropoxy-3-isopropyl-5-chloropyridine: This compound has a chloro group instead of a nitro group at the fifth position. The chloro group can participate in different substitution reactions and may have different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-nitro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-12-6-10(13(14)15)11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
CAWYQTDIWSIEAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


